molecular formula C9H9BrClNO B7628005 N-(3-bromophenyl)-2-chloro-N-methylacetamide

N-(3-bromophenyl)-2-chloro-N-methylacetamide

Cat. No.: B7628005
M. Wt: 262.53 g/mol
InChI Key: WEISYEXWNHROOP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-chloro-N-methylacetamide, also known as BCPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-chloro-N-methylacetamide is not fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body. This binding can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in inflammation. In addition, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-2-chloro-N-methylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also exhibits potent biological activity, making it a useful tool for investigating various biological processes. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-chloro-N-methylacetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of interest is the synthesis of novel this compound derivatives with improved biological activity. In addition, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to develop new applications for this promising compound.

Synthesis Methods

N-(3-bromophenyl)-2-chloro-N-methylacetamide can be synthesized through a multistep process that involves the reaction of 3-bromophenylmagnesium bromide with 2-chloro-N-methylacetamide. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(3-bromophenyl)-2-chloro-N-methylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.

Properties

IUPAC Name

N-(3-bromophenyl)-2-chloro-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-12(9(13)6-11)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEISYEXWNHROOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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